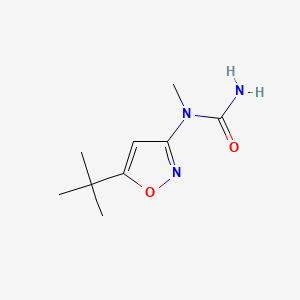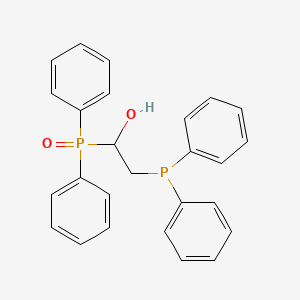
2-(Diphenylphosphanyl)-1-(diphenylphosphoryl)ethan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-(Diphenylphosphino)-1-hydroxyethyl)diphenylphosphine oxide is an organophosphorus compound with the molecular formula C26H23OP2. This compound is known for its unique structure, which includes both phosphine and phosphine oxide functional groups. It is widely used in various fields of chemistry due to its versatile reactivity and ability to form stable complexes with metals.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Diphenylphosphino)-1-hydroxyethyl)diphenylphosphine oxide typically involves the reaction of diphenylphosphine with an appropriate aldehyde or ketone under controlled conditions. One common method is the hydrophosphinylation of allylic compounds using diphenylphosphine oxide under photoirradiation . This reaction proceeds regioselectively in an anti-Markovnikov manner, producing the desired phosphine oxide compound.
Industrial Production Methods
Industrial production of this compound often involves large-scale hydrophosphinylation reactions using diphenylphosphine oxide and various allylic substrates. The reactions are typically carried out in the presence of catalysts and under controlled temperature and pressure conditions to ensure high yield and purity of the product.
化学反应分析
Types of Reactions
(2-(Diphenylphosphino)-1-hydroxyethyl)diphenylphosphine oxide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced back to the corresponding phosphine.
Substitution: The compound can participate in substitution reactions, particularly with halides and other electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halides for substitution reactions. The reactions are typically carried out under mild to moderate conditions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include various phosphine oxides, reduced phosphines, and substituted phosphine derivatives. These products are often used as intermediates in further chemical synthesis or as ligands in coordination chemistry.
科学研究应用
(2-(Diphenylphosphino)-1-hydroxyethyl)diphenylphosphine oxide has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of new drugs and therapeutic agents.
作用机制
The mechanism of action of (2-(Diphenylphosphino)-1-hydroxyethyl)diphenylphosphine oxide involves its ability to form stable complexes with metals. The phosphine and phosphine oxide groups act as ligands, coordinating with metal centers and facilitating various catalytic processes. The molecular targets and pathways involved depend on the specific metal and reaction conditions used.
相似化合物的比较
Similar Compounds
Diphenylphosphine oxide: A simpler compound with similar reactivity but lacking the additional hydroxyethyl group.
Bis(diphenylphosphino)ethane: Another organophosphorus compound used as a ligand in coordination chemistry.
Triphenylphosphine oxide: A widely used phosphine oxide with similar properties but different structural features.
Uniqueness
(2-(Diphenylphosphino)-1-hydroxyethyl)diphenylphosphine oxide is unique due to its dual functional groups, which provide enhanced reactivity and versatility in chemical synthesis. Its ability to form stable complexes with metals makes it particularly valuable in catalysis and coordination chemistry.
属性
CAS 编号 |
65220-79-3 |
|---|---|
分子式 |
C26H24O2P2 |
分子量 |
430.4 g/mol |
IUPAC 名称 |
2-diphenylphosphanyl-1-diphenylphosphorylethanol |
InChI |
InChI=1S/C26H24O2P2/c27-26(21-29(22-13-5-1-6-14-22)23-15-7-2-8-16-23)30(28,24-17-9-3-10-18-24)25-19-11-4-12-20-25/h1-20,26-27H,21H2 |
InChI 键 |
MOTAODWWQFEHMR-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)P(CC(O)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


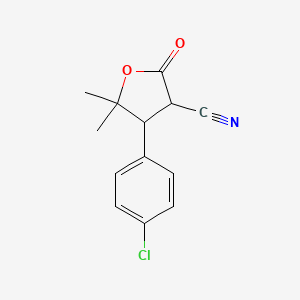
![2-{[1-(2-Fluorophenyl)isoquinolin-3-yl]oxy}-N,N-dimethylethan-1-amine](/img/structure/B12882104.png)
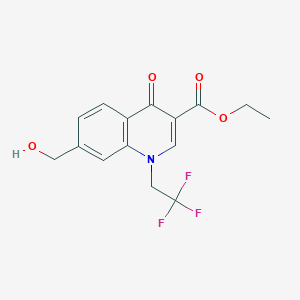
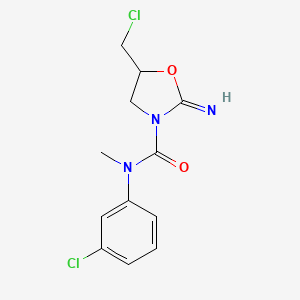
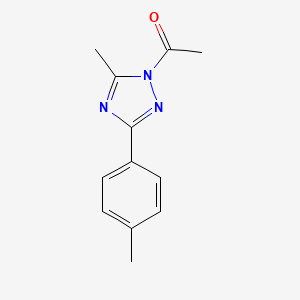


![Bis[4-[(p-nitrophenyl)imino]-2-pentanonato]copper](/img/structure/B12882149.png)

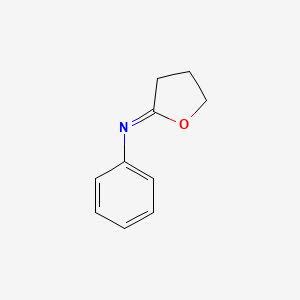
![4,4-dimethyl-2-[2-(4-phenylphenyl)phenyl]-5H-1,3-oxazole](/img/structure/B12882166.png)
![3-(2-Ethoxyethyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12882171.png)
![4-butoxy-N-{[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}benzamide](/img/structure/B12882172.png)
